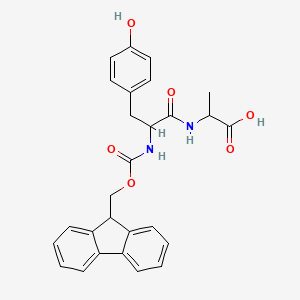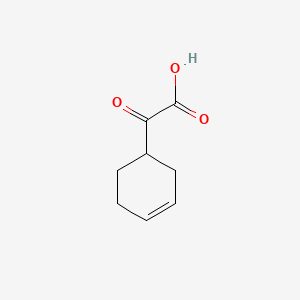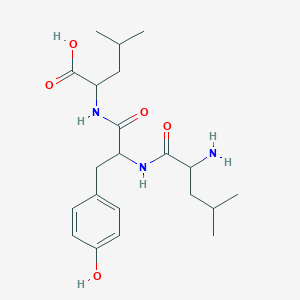
Fmoc-YA-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-YA-OH: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a tyrosine-alanine dipeptide. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, allowing for selective reactions to occur at other functional groups. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection of Tyrosine: The synthesis begins with the protection of the amino group of tyrosine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient production and easy purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Fmoc-YA-OH can undergo oxidation reactions, particularly at the tyrosine residue, which contains a phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups of the Fmoc protecting group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution or iodine in methanol.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced Fmoc derivatives.
Substitution: Substituted Fmoc derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-YA-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural proteins, providing insights into their structure and function .
Medicine: this compound is used in the development of peptide-based drugs. It allows for the synthesis of therapeutic peptides with high specificity and potency. Additionally, it is used in the design of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of novel materials, such as hydrogels and nanomaterials, for drug delivery and tissue engineering .
Mecanismo De Acción
Mechanism of Action: The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions .
Molecular Targets and Pathways: The primary target of Fmoc-YA-OH is the amino group of tyrosine. The Fmoc group forms a stable carbamate linkage with the amino group, protecting it from nucleophilic attack. The removal of the Fmoc group generates a free amino group, which can participate in peptide bond formation .
Comparación Con Compuestos Similares
Fmoc-FF-OH: A dipeptide consisting of fluorenylmethyloxycarbonyl-protected phenylalanine-phenylalanine.
Fmoc-RG-OH: A dipeptide consisting of fluorenylmethyloxycarbonyl-protected arginine-glycine.
Fmoc-KK-OH: A dipeptide consisting of fluorenylmethyloxycarbonyl-protected lysine-lysine.
Uniqueness of Fmoc-YA-OH: this compound is unique due to the presence of tyrosine, which contains a phenolic hydroxyl group. This functional group allows for additional chemical modifications, such as phosphorylation and glycosylation, making this compound a versatile building block in peptide synthesis .
Propiedades
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-16(26(32)33)28-25(31)24(14-17-10-12-18(30)13-11-17)29-27(34)35-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23-24,30H,14-15H2,1H3,(H,28,31)(H,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDSZKOCWAEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)

![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)



![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)




